molecular formula C8H9NO4 B7826881 D-(-)-Dihydrophenylglycin

D-(-)-Dihydrophenylglycin

Cat. No. B7826881
M. Wt: 183.16 g/mol
InChI Key: YJVLTUAAYZRZML-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-(-)-Dihydrophenylglycin is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(-)-Dihydrophenylglycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-Dihydrophenylglycin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Antibiotic Entry

D-(-)-Dihydrophenylglycin, under the name dihydrostreptomycin, is understood to block the mechano-electrical transducer channels of mouse outer hair cells at negative membrane potentials. Importantly, it also enters the cells through these channels, which are part of the cells' mechanosensory hair bundles. This dual role, both as a blocker and as an entry mechanism, is pivotal in understanding the drug's therapeutic and toxic effects, especially regarding intracellular damage to auditory and vestibular hair cells. The study also explored the interaction of extracellular Ca2+ with the drug, finding that it reduces both the entry of dihydrostreptomycin into the channel and the channel's affinity for the drug, pointing to potential pathways to mitigate the drug's side effects (Marcotti, van Netten & Kros, 2005).

Dihydropyrimidine Dehydrogenase (DPD) Analysis

Dihydropyrimidine dehydrogenase is crucial in the metabolic catabolism of chemotherapeutic agents like 5-fluorouracil (5FU) and its derivatives. The study underscores the potential severe drug-related toxicities in 5FU-treated cancer patients due to deficiencies in DPD activity. The review delves into the performance of assays assessing DPD and DPYD status, emphasizing the necessity for further research and technological advancements to identify patients potentially susceptible to toxicities from 5FU treatment, thereby mitigating severe side effects (Yen & McLeod, 2007).

Antioxidant Therapy for Aminoglycoside-Induced Ototoxicity

The study investigates antioxidant therapy as a potential protector against aminoglycoside-induced ototoxicity. It specifically looks at standardized Salviae miltiorrhizae extracts (Danshen) and their effect on aminoglycoside-induced free radical generation and ototoxicity. The findings suggest that herbal medications like Danshen may offer a new avenue for antidotes against aminoglycoside ototoxicity, especially in developing countries where aminoglycosides are commonly used and more affordable, traditional medicines are favored (Wang, Sha, Lesniak & Schacht, 2003).

properties

IUPAC Name

(2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLTUAAYZRZML-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)[C@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-Dihydrophenylglycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.